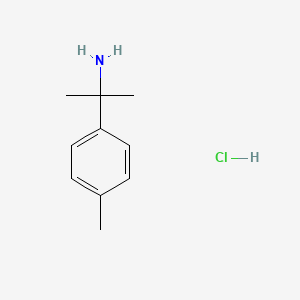

1-Methyl-1-p-tolyl-ethylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8-4-6-9(7-5-8)10(2,3)11;/h4-7H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLBJTNWGLYSFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 1-Methyl-1-p-tolyl-ethylamine hydrochloride, a compound of interest in medicinal chemistry and pharmaceutical development. The synthesis is presented in a multi-step sequence, commencing with the Friedel-Crafts acylation of toluene to yield the key intermediate, 1-(p-tolyl)propan-1-one. This ketone subsequently undergoes reductive amination via the Leuckart reaction, followed by acidic hydrolysis to afford the free amine. The final step involves the conversion of the amine to its stable hydrochloride salt. This document offers detailed, step-by-step protocols, mechanistic insights, characterization data, and critical safety considerations, designed to equip researchers with the necessary knowledge for a successful and safe synthesis.

Introduction

Substituted phenethylamines are a class of compounds with significant pharmacological relevance, often serving as scaffolds in the development of various therapeutic agents. 1-Methyl-1-p-tolyl-ethylamine, in particular, is a valuable building block in synthetic organic chemistry. Its hydrochloride salt provides a stable, crystalline form that is amenable to storage and further manipulation. This guide elucidates a classical and reliable synthetic pathway, emphasizing the rationale behind the chosen methodologies and providing practical insights for laboratory execution.

The synthesis is logically divided into three primary stages:

-

Synthesis of 1-(p-tolyl)propan-1-one: A Friedel-Crafts acylation reaction is employed to introduce a propionyl group onto the aromatic ring of toluene.

-

Synthesis of 1-Methyl-1-p-tolyl-ethylamine: The intermediate ketone is converted to the corresponding primary amine using the Leuckart reaction, a classic method for reductive amination.

-

Formation of this compound: The synthesized free amine is converted to its hydrochloride salt to enhance stability and ease of handling.

Visualized Synthetic Workflow

The overall synthetic scheme is depicted below, providing a high-level overview of the transformation from readily available starting materials to the final product.

Figure 2: Simplified mechanism of Friedel-Crafts acylation.

Experimental Protocol

Materials and Equipment:

-

Dry, 500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl2)

-

Addition funnel

-

Ice bath

-

Separatory funnel

Reagents:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene (anhydrous)

-

Propionyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Toluene | 92.14 | 0.50 | 54.5 mL |

| Propionyl chloride | 92.52 | 0.55 | 48.0 mL |

| Aluminum Chloride | 133.34 | 0.60 | 80.0 g |

| Dichloromethane | - | - | 200 mL |

| Concentrated HCl | - | - | 50 mL |

| Crushed Ice | - | - | 200 g |

Procedure:

-

Set up the three-necked flask with the magnetic stirrer, addition funnel, and reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dry.

-

To the flask, add anhydrous aluminum chloride (80.0 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice bath.

-

In the addition funnel, place a solution of propionyl chloride (48.0 mL) in anhydrous dichloromethane (50 mL).

-

Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over approximately 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add a solution of toluene (54.5 mL) in anhydrous dichloromethane (50 mL) dropwise from the addition funnel over 1 hour, keeping the temperature between 0-5 °C.

-

Once the toluene addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until the aluminum salts are dissolved.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine all organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield 1-(p-tolyl)propan-1-one as a colorless to pale yellow liquid.

Part 2: Synthesis of 1-Methyl-1-p-tolyl-ethylamine via the Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones or aldehydes. [1]In this synthesis, 1-(p-tolyl)propan-1-one is heated with ammonium formate, which serves as both the nitrogen source and the reducing agent. [1][2]The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.

Reaction Mechanism

Ammonium formate, upon heating, dissociates into ammonia and formic acid. Ammonia reacts with the ketone to form an iminium ion. The formate ion then acts as a hydride donor to reduce the iminium ion, initially forming an N-formyl derivative. [1][2]This intermediate is then hydrolyzed in a separate step to yield the final amine.

Figure 3: Simplified mechanism of the Leuckart reaction.

Experimental Protocol

Materials and Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Reagents:

-

1-(p-tolyl)propan-1-one

-

Ammonium formate

-

Formic acid (98-100%)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 20%)

-

Diethyl ether or Toluene for extraction

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| 1-(p-tolyl)propan-1-one | 148.20 | 0.20 | 29.6 g |

| Ammonium formate | 63.06 | 1.00 | 63.1 g |

| Formic acid | 46.03 | 0.40 | 15.0 mL |

| Concentrated HCl | - | - | ~100 mL |

Procedure:

Step 2a: Leuckart Reaction

-

In the round-bottom flask, combine 1-(p-tolyl)propan-1-one (29.6 g), ammonium formate (63.1 g), and formic acid (15.0 mL).

-

Attach the reflux condenser and heat the mixture in a heating mantle to 160-170 °C for 6-8 hours. The reaction mixture will become homogeneous and then may form two layers.

-

After the reaction is complete, allow the mixture to cool to room temperature.

Step 2b: Hydrolysis of the N-formyl intermediate

-

To the cooled reaction mixture, add 100 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the formamide intermediate. [3]3. After reflux, cool the mixture in an ice bath.

-

Make the solution strongly alkaline (pH > 12) by the slow and careful addition of a concentrated sodium hydroxide solution, while cooling in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or toluene (3 x 75 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or potassium carbonate.

-

Filter to remove the drying agent, and the solvent can be removed by rotary evaporation to yield the crude 1-Methyl-1-p-tolyl-ethylamine as an oil. Further purification can be achieved by vacuum distillation.

Part 3: Formation of this compound

To obtain a stable, crystalline solid, the free amine is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid, either as a gas or in a suitable solvent.

Experimental Protocol

Materials and Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

Reagents:

-

1-Methyl-1-p-tolyl-ethylamine (from Part 2)

-

Anhydrous diethyl ether or isopropanol

-

Concentrated Hydrochloric Acid or HCl gas

| Reagent | Amount (mol) | Volume/Mass |

| 1-Methyl-1-p-tolyl-ethylamine | ~0.15 (est.) | (From previous step) |

| Anhydrous Diethyl Ether | - | 200 mL |

| Concentrated HCl | - | (As needed) |

Procedure:

-

Dissolve the crude or purified 1-Methyl-1-p-tolyl-ethylamine in 200 mL of anhydrous diethyl ether in an Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

While stirring, slowly add concentrated hydrochloric acid dropwise until the solution is acidic to litmus paper and precipitation of the white solid is complete. Alternatively, HCl gas can be bubbled through the solution.

-

Continue stirring in the ice bath for another 30 minutes.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to yield this compound as a white crystalline solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: The melting point of the crystalline hydrochloride salt should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for an amine salt. Expect a broad absorption in the range of 2400-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium salt. Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show signals corresponding to the aromatic protons (typically in the 7.0-7.5 ppm region), a singlet for the tolyl methyl group (around 2.3 ppm), signals for the ethyl group protons, and a broad signal for the ammonium protons.

-

¹³C NMR: The spectrum will display characteristic signals for the aromatic carbons, the tolyl methyl carbon, and the aliphatic carbons of the ethylamine side chain.

-

Expected Spectral Data (based on analogous structures):

-

¹H NMR (DMSO-d₆): δ ~8.5-9.0 (br s, 3H, NH₃⁺), 7.2-7.4 (m, 4H, Ar-H), 2.3 (s, 3H, Ar-CH₃), 1.8-2.0 (q, 2H, CH₂), 1.5 (s, 3H, C-CH₃).

-

¹³C NMR (DMSO-d₆): δ ~140 (Ar-C), ~138 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~55 (quaternary C), ~30 (CH₂), ~25 (C-CH₃), ~21 (Ar-CH₃).

-

IR (KBr, cm⁻¹): ~2900-3100 (C-H, N-H stretching), ~1600, 1515, 1450 (aromatic C=C stretching), ~820 (para-disubstituted benzene C-H bending).

Safety Considerations

-

Friedel-Crafts Acylation: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with moisture. Propionyl chloride is also corrosive and a lachrymator. The reaction is exothermic and should be cooled appropriately.

-

Leuckart Reaction: This reaction is performed at high temperatures and involves the use of formic acid, which is corrosive. The hydrolysis step uses concentrated hydrochloric acid, which is highly corrosive. The subsequent basification with concentrated NaOH is highly exothermic and requires careful cooling.

-

Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. All procedures should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This guide has detailed a reliable and well-documented synthetic pathway for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable compound for further investigation in pharmaceutical and chemical research. The provided mechanistic insights and characterization guidelines serve to ensure the integrity and success of the synthesis.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

- Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Beijing Institute of Technology.

- Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines.

- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 09(6), 529–536.

-

Docsity. (2021, October 5). Experiment 1: Friedel-Crafts Acylation | Lab Reports Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

-

Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. YouTube. Retrieved from [Link]

- Zhang, X., et al. (2005). Supporting Information for Practical Synthesis of Enantiopure γ-Amino Alcohols via Rh-Catalyzed Asymmetric Hydrogenation of β-Secondary Amino Ketones. Wiley-VCH.

-

ResearchGate. (n.d.). Synthesis, characterization, computational, excited state properties, wave function and molecular docking studies of (E)-1-(perfluorophenyl)-N-(p-tolyl) methanimine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of poly(acrylic acid) (PAA); poly(allylamine hydrochloride) (PAH). Retrieved from [Link]

-

Chemsrc. (2025, August 20). Methylamine hydrochloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 4187-38-6 | Product Name : (R)-1-(p-Tolyl)ethanamine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-2-(p-tolyloxy)ethylamine, hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

-

Sciencemadness Discussion Board. (2015, August 2). Decomposing Formamides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

Reddit. (2011, September 4). HCl in Ether. Retrieved from [Link]

-

Chemsrc. (2025, August 20). Methylamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2018, July 16). Preparation of anhydrous HCl in ether for moisture sensitive reaction?. Retrieved from [Link]

Sources

"1-Methyl-1-p-tolyl-ethylamine hydrochloride chemical properties"

An In-depth Technical Guide to the Chemical Properties and Pharmacological Profile of 4-Methylmethamphetamine Hydrochloride

A Note on Nomenclature: The topic specified, "1-Methyl-1-p-tolyl-ethylamine hydrochloride," corresponds to the chemical structure of 2-(4-methylphenyl)propan-2-amine hydrochloride (CAS 1654774-17-0). However, publicly available scientific literature and detailed technical data for this specific compound are exceedingly scarce. In contrast, the structurally related isomer, N-methyl-1-(4-methylphenyl)propan-2-amine , commonly known as 4-methylmethamphetamine (4-MMA) , is a well-documented compound of significant interest to the research and forensic communities. Given the request for an in-depth technical guide, this document will focus on 4-methylmethamphetamine hydrochloride to provide a comprehensive and scientifically robust resource.

Introduction

4-Methylmethamphetamine (4-MMA) is a synthetic stimulant of the substituted amphetamine class.[1] It is the N-methylated analogue of 4-methylamphetamine (4-MA) and the β-deketo analogue of the widely known designer drug mephedrone (4-methylmethcathinone).[2] First formally identified on the recreational drug market in Europe in 2009, 4-MMA has been investigated for its distinct pharmacological profile and has been implicated in severe intoxications, leading to its control across the European Union since 2013.[1][3] This guide provides a detailed examination of its chemical properties, synthesis, analytical methodologies, and pharmacology for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental identity of a compound is defined by its chemical and physical characteristics. These properties are critical for its synthesis, purification, formulation, and analytical detection.

Chemical Structure and Identifiers

4-MMA is characterized by an amphetamine core structure with a methyl group substituted at the para-position (position 4) of the phenyl ring and a second methyl group on the amine.

Caption: Structure of 4-Methylmethamphetamine Hydrochloride.

Physicochemical Data Summary

The hydrochloride salt form enhances the stability and solubility of the parent amine, which is crucial for handling and for many analytical and experimental applications.

| Property | Value | Source |

| IUPAC Name | N-methyl-1-(4-methylphenyl)propan-2-amine hydrochloride | [1][2] |

| Other Names | 4-MMA, Mephedrine | [2] |

| CAS Number | 161697-16-1 | [2][4] |

| Molecular Formula | C₁₁H₁₇N · HCl | [4] |

| Molar Mass | 199.7 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| Solubility | Ethanol: 20 mg/mL, DMSO: 5 mg/mL, PBS (pH 7.2): 5 mg/mL | [4] |

| UV λmax | 212 nm | [4] |

Synthesis Pathways

The synthesis of 4-MMA typically follows established routes for substituted amphetamines, primarily involving the reductive amination of a corresponding ketone precursor. The choice of pathway is often dictated by the availability of starting materials and the desired scale of production.

Reductive Amination of 4-Methylphenylacetone

The most direct and common synthetic route is the reductive amination of 4-methylphenylacetone (4-MP2P). This method involves reacting the ketone with methylamine to form an intermediate imine, which is then reduced to the secondary amine, 4-MMA.

-

Causality: This pathway is favored due to the relative accessibility of P2P analogues. The reduction step is critical; various reducing agents can be employed, each with different handling requirements and efficiencies. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are common choices in laboratory settings due to their selectivity and milder reaction conditions compared to methods like catalytic hydrogenation or reduction with metal amalgams.

Sources

"CAS number 1-Methyl-1-p-tolyl-ethylamine hydrochloride"

An In-depth Technical Guide to 1-Methyl-1-p-tolyl-ethylamine hydrochloride (CAS Number: 1654774-17-0)

Foreword

This technical guide provides a comprehensive overview of this compound, a substituted phenethylamine derivative. Given the limited publicly available data for this specific molecule, this guide synthesizes information from established chemical principles and structure-activity relationships within the broader class of phenethylamines. The content is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and methodologies applicable to the study of this and related compounds.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 1654774-17-0, is a chiral amine belonging to the class of α,α-disubstituted phenethylamines.[1][2] Its structure is characterized by a phenethylamine backbone with a methyl group and a p-tolyl group attached to the alpha carbon. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1654774-17-0 | [1][2] |

| Molecular Formula | C₁₀H₁₅N · HCl | Inferred |

| Molecular Weight | 185.70 g/mol | Inferred |

| IUPAC Name | 2-(4-methylphenyl)propan-2-amine hydrochloride | [3] |

| Synonyms | 1-Methyl-1-p-tolyl-ethylamine HCl | [1] |

| Appearance | Not specified (likely a crystalline solid) | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified (expected to be soluble in water and polar organic solvents) | N/A |

Plausible Synthetic Route

Proposed Synthesis Workflow

A potential synthetic pathway could start from p-tolylacetonitrile. This route involves the formation of a carbanion, followed by methylation and subsequent reduction of the nitrile to the primary amine.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Deprotonation: To a solution of p-tolylacetonitrile in anhydrous THF, a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added dropwise at a low temperature (e.g., 0 °C) to form the corresponding carbanion.

-

Alkylation: Methyl iodide is then added to the reaction mixture to introduce the alpha-methyl group. The reaction is allowed to warm to room temperature and stirred until completion.

-

Reduction: The resulting 2-(p-tolyl)propanenitrile is then reduced to the primary amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent or through catalytic hydrogenation with Raney Nickel.

-

Salt Formation: The freebase amine is dissolved in a suitable solvent like diethyl ether, and a solution of hydrochloric acid in ether is added to precipitate the hydrochloride salt.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Predicted Pharmacological Profile

The pharmacological properties of this compound have not been explicitly described in the scientific literature. However, its structural similarity to other substituted phenethylamines allows for an informed prediction of its potential biological activity.[6] Substituted phenethylamines are known to interact with monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin transporters and receptors.[7][8][9]

Structure-Activity Relationship (SAR) Insights

-

Phenethylamine Backbone: This core structure is a common feature of many psychoactive compounds, suggesting potential central nervous system activity.[6]

-

Alpha-Methylation: The methyl group at the alpha position is a key feature of amphetamine and its analogs. This substitution typically confers resistance to metabolism by monoamine oxidase (MAO), prolonging the compound's duration of action.

-

Alpha-p-Tolyl Group: The presence of a second substituent at the alpha carbon (a p-tolyl group) creates a quaternary carbon. This steric bulk may significantly influence the compound's interaction with protein targets, potentially altering its affinity and selectivity for various transporters and receptors compared to α-mono-substituted phenethylamines.

-

p-Tolyl Group: The methyl group on the phenyl ring at the para position can also modulate pharmacological activity.[10]

Potential Mechanism of Action

Based on its structure, this compound could potentially act as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters. Its effects are likely to be mediated through interactions with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Caption: Predicted signaling pathway for this compound.

Analytical Methodologies

The analysis of substituted phenethylamines is well-established in forensic and clinical chemistry. The chiral nature of this compound means that enantioselective methods may be necessary to separate and quantify its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of phenethylamine derivatives. For chiral compounds, derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard achiral GC column.[11][12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of phenethylamines in complex matrices. Chiral stationary phases can be used in LC to achieve direct enantioselective separation.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. ¹H and ¹³C NMR would confirm the molecular structure of the synthesized compound.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, based on the general properties of substituted phenethylamines, certain hazards can be anticipated.[14][15]

Potential Health Hazards

-

Sympathomimetic Effects: Similar to other stimulants, this compound may cause increased heart rate, blood pressure, and body temperature.[14]

-

Psychoactive Effects: Depending on its interaction with serotonin receptors, it could have hallucinogenic or other psychoactive properties.

-

Neurotoxicity: Some substituted phenethylamines have been shown to have neurotoxic potential.[[“]]

Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

A full Safety Data Sheet (SDS) should be consulted if available from a commercial supplier.[17][18]

Conclusion

This compound is a substituted phenethylamine with a unique α,α-disubstituted structure. While specific experimental data is scarce, this guide provides a framework for its synthesis, and predicted pharmacology, and outlines appropriate analytical and safety protocols based on the well-understood chemistry and pharmacology of the phenethylamine class. Further research is necessary to fully characterize the properties and biological activity of this compound.

References

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (URL: [Link])

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science. (URL: [Link])

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (URL: [Link])

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - Korea Science. (URL: [Link])

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. (URL: [Link])

-

Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed. (URL: [Link])

-

Phenethylamines - University of Virginia School of Medicine. (URL: [Link])

-

Phenethylamine Adverse Effects Neurotoxicity - Consensus. (URL: [Link])

-

The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines - PubMed. (URL: [Link])

-

Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed. (URL: [Link])

-

alpha,alpha-Dimethylphenethylamine solution | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (URL: [Link])

-

Chiral Drug Analysis in Forensic Chemistry: An Overview - MDPI. (URL: [Link])

-

The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines | Request PDF - ResearchGate. (URL: [Link])

-

alpha-methyl phenethylamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (URL: [Link])

-

Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of chiral .alpha.-alkyl phenethylamines via organometallic addition to chiral 2-aryl-1,3-oxazolidines | The Journal of Organic Chemistry. (URL: [Link])

-

[1-methyl-1-(4-methylphenyl)ethyl]amine hydrochloride. (URL: [Link])

-

Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. | Sigma-Aldrich - Merck Millipore. (URL: [Link])

-

Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines from 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence | Organic Letters - ACS Publications. (URL: [Link])

-

Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series - PubMed. (URL: [Link])

-

Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines from 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence - PubMed. (URL: [Link])

-

Substituted phenethylamine - Wikipedia. (URL: [Link])

-

1,2-diphenylethane-1,2-diamine (5700-60-7) - Chemchart. (URL: [Link])

-

Analogs of .alpha.-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

2-(p-tolyl)propan-2-amine hydrochloride - MySkinRecipes. (URL: [Link])

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. (URL: [Link])

-

Details for Phenethylamines - Unodc. (URL: [Link])

-

Material Safety Data Sheet 1 Identification of the substance/mixture and of the company/undertaking Product identifier Trade nam. (URL: [Link])

-

SAFETY DATA SHEET (INFORMATION FORM FOR CHEMICALS DATA) The safety data sheet is in accordance with Commission Regulation (EU) 2 - Premix Group. (URL: [Link])

Sources

- 1. This compound | 1654774-17-0 [chemicalbook.com]

- 2. [1-methyl-1-(4-methylphenyl)ethyl]amine hydrochloride [cymitquimica.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 11. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. med.virginia.edu [med.virginia.edu]

- 15. The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. consensus.app [consensus.app]

- 17. images.thdstatic.com [images.thdstatic.com]

- 18. premixgroup.com [premixgroup.com]

An In-depth Technical Guide to the Postulated Mechanism of Action of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride

Abstract

1-Methyl-1-p-tolyl-ethylamine hydrochloride is a synthetic compound belonging to the substituted phenethylamine class.[1] While direct pharmacological data for this specific molecule is scarce in peer-reviewed literature, its structural architecture strongly suggests a mechanism of action centered on the modulation of monoamine neurotransmitter systems. This guide synthesizes established principles of medicinal chemistry and neuropharmacology to postulate its primary mechanism as a monoamine releasing agent and/or reuptake inhibitor.[2][3] We outline a comprehensive, multi-tiered experimental strategy to rigorously characterize its activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document provides detailed, field-proven protocols for in vitro transporter binding and uptake inhibition assays, alongside a framework for in vivo microdialysis studies, to offer a complete blueprint for elucidating the neurochemical profile of this and related novel psychoactive substances.

Introduction and Structural Analysis

1-Methyl-1-p-tolyl-ethylamine is a structural analog of well-characterized psychostimulants like amphetamine and methamphetamine. The core phenethylamine scaffold is the foundation for a wide range of neuroactive compounds, including endogenous catecholamines (e.g., dopamine, norepinephrine) and numerous therapeutic agents and recreational drugs.[4][5]

The key structural features of 1-Methyl-1-p-tolyl-ethylamine that inform its hypothesized mechanism are:

-

Phenethylamine Backbone: This core structure is a prerequisite for interaction with monoamine transporters.[1]

-

Alpha-Methyl Group (α-CH₃): Similar to amphetamine, the presence of a methyl group on the alpha carbon of the ethyl sidechain is known to protect the molecule from degradation by monoamine oxidase (MAO), thereby increasing its bioavailability and duration of action.[6]

-

p-Tolyl Group (4-Methylphenyl Ring): Substitution on the phenyl ring can significantly influence potency and selectivity for the different monoamine transporters.[7] A 4-methyl substituent, as seen in this compound, is a common feature in other psychoactive substances and warrants careful investigation to determine its specific impact on DAT, NET, and SERT affinity.

Based on these features, the compound is predicted to function as a monoamine releasing agent, a class of drugs that enters presynaptic neurons via monoamine transporters and induces the reverse transport (efflux) of neurotransmitters like dopamine, norepinephrine, and serotonin from the cytoplasm into the synaptic cleft.[2][3][8]

Postulated Pharmacodynamics: A Multi-faceted Interaction with Monoamine Transporters

The primary mechanism of action for many substituted phenethylamines involves a complex interplay with plasma membrane monoamine transporters.[9] We postulate that 1-Methyl-1-p-tolyl-ethylamine acts as a substrate for these transporters, leading to two primary effects: competitive inhibition of neurotransmitter reuptake and transporter-mediated neurotransmitter release.[10]

The process can be broken down into several key steps:

-

Transporter Recognition and Uptake: The compound is recognized as a substrate by DAT, NET, and/or SERT and is transported into the presynaptic neuron.[8]

-

Vesicular Disruption: Once inside the neuron, it can interfere with the vesicular monoamine transporter 2 (VMAT2), disrupting the proton gradient and causing neurotransmitters to move from synaptic vesicles into the cytoplasm.[2][8]

-

TAAR1 Agonism: The compound may act as an agonist at the intracellular trace amine-associated receptor 1 (TAAR1). TAAR1 activation initiates a phosphorylation cascade that can cause the plasma membrane monoamine transporters to reverse their direction of transport.[8][11]

-

Reverse Transport (Efflux): The combination of increased cytoplasmic neurotransmitter concentration and transporter phosphorylation results in the efflux of dopamine, norepinephrine, and/or serotonin from the neuron into the synapse, dramatically increasing extracellular neurotransmitter levels.[3]

The specific behavioral and physiological effects of the compound will depend on its relative potency and efficacy at each of the three monoamine transporters.

Experimental Elucidation of the Mechanism of Action

To move from a postulated to a confirmed mechanism, a series of rigorous in vitro and in vivo experiments are required. The following protocols provide a self-validating system to define the compound's neuropharmacological profile.

In Vitro Characterization: Transporter Affinity and Function

The initial step is to determine if and how strongly the compound interacts with the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, and hSERT). This is achieved using cell lines (e.g., HEK293) stably expressing these transporters.

This experiment determines the compound's binding affinity (Kᵢ) for each transporter, indicating how tightly it binds to the target. It is a competitive assay where the test compound competes with a known radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells expressing either hDAT, hNET, or hSERT.[12]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) at a concentration near its Kₑ, and serial dilutions of this compound.[12]

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound. Wash filters with ice-cold buffer.[12]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of specific binding), and then convert this to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

This functional assay measures the compound's ability to block the normal function of the transporters, which is to take up neurotransmitters from the synapse.

Protocol: Neurotransmitter Uptake Inhibition Assay

-

Cell Culture: Plate HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates and grow to confluence.[13]

-

Pre-incubation: Wash the cells with buffer and pre-incubate them with various concentrations of this compound or a reference inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).[13]

-

Uptake Initiation: Initiate the uptake reaction by adding a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[14]

-

Termination: After a short incubation period (1-5 minutes), terminate the reaction by rapidly washing the cells with ice-cold buffer.[13]

-

Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that blocks 50% of neurotransmitter uptake.

Table 1: Hypothetical In Vitro Data for 1-Methyl-1-p-tolyl-ethylamine HCl

| Target | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |

|---|---|---|

| hDAT | 50 | 120 |

| hNET | 25 | 60 |

| hSERT | 800 | 1500 |

Note: These values are hypothetical and serve as an example of a profile for a potent norepinephrine-dopamine releasing agent with weaker serotonergic activity.

In Vivo Confirmation: Brain Microdialysis

In vivo microdialysis is a powerful technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals (typically rats).[15][16] This experiment directly tests the hypothesis that the compound induces neurotransmitter release.

Protocol: In Vivo Microdialysis in the Rat Nucleus Accumbens

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens, a key brain region in the reward pathway. Allow the animal to recover for several days.[17]

-

Probe Insertion & Baseline: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[17] Collect several baseline samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer a systemic dose of this compound (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.[18]

-

Neurochemical Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using a highly sensitive method like high-performance liquid chromatography with electrochemical detection (HPLC-EC) or mass spectrometry.[19]

-

Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the pre-injection baseline. Plot these values over time to visualize the magnitude and duration of neurotransmitter release.

Visualization of Pathways and Workflows

Diagram 1: Postulated Mechanism of Action at a Dopaminergic Synapse

This diagram illustrates the hypothesized sequence of events leading to dopamine release induced by 1-Methyl-1-p-tolyl-ethylamine (MTA).

Caption: Step-by-step workflow for the in vivo microdialysis experiment.

Conclusion

The structural characteristics of this compound strongly implicate it as a modulator of monoamine transporters, likely acting as a releasing agent with a profile favoring the norepinephrine and dopamine systems. This guide provides the theoretical framework and detailed experimental protocols necessary to rigorously test this hypothesis. The described in vitro assays will define its molecular interactions, while the in vivo microdialysis study will confirm its functional effects on neurotransmission in a living system. This comprehensive approach is essential for accurately characterizing the mechanism of action of this and other novel psychoactive compounds, providing critical data for the fields of pharmacology, toxicology, and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7015759, (S)-1-(p-tolyl)ethanamine. PubChem. [Link]

-

Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. [Link]

-

Wikipedia contributors (2023). Monoamine releasing agent. Wikipedia, The Free Encyclopedia. [Link]

-

Mental Health Matters (2023). What is a Monoamine Releasing Agent?. Mental Health Matters. [Link]

-

Grokipedia (n.d.). Monoamine releasing agent. Grokipedia. [Link]

-

Wikipedia contributors (2023). Substituted phenethylamine. Wikipedia, The Free Encyclopedia. [Link]

- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology.

-

Rickli, A., et al. (2015). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Neuropharmacology. [Link]

-

Woolverton, W. L., et al. (1980). Structure-activity relationships among some d-N-alkylated amphetamines. Pharmacology Biochemistry and Behavior. [Link]

-

University of Virginia School of Medicine (2024). ToxTalks: Phenethylamines. Blue Ridge Poison Center. [Link]

-

Perry, D. C., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. [Link]

-

Oxford Academic (n.d.). In vivo measurement of monoamine neurotransmitter release using brain microdialysis. Monitoring Neuronal Activity: A Practical Approach. [Link]

-

Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]

-

Chefer, V. I., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]

- Biel, J. H., & Bopp, B. A. (1978). Amphetamines: Structure-Activity Relationships. Handbook of Psychopharmacology.

-

Wikipedia contributors (2023). Monoaminergic activity enhancer. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors (2023). Phenethylamine. Wikipedia, The Free Encyclopedia. [Link]

- Reyes-Parada, M., et al. (2019). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology.

-

News-Medical.Net (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular Aspects of Medicine.

-

Partilla, J. S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX. [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Monoamine releasing agent [medbox.iiab.me]

- 3. grokipedia.com [grokipedia.com]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. med.virginia.edu [med.virginia.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mental-health-matters.org [mental-health-matters.org]

- 9. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 11. Monoaminergic activity enhancer - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. news-medical.net [news-medical.net]

- 19. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

Foreword: The Imperative of Chirality in Modern Drug Development

An In-Depth Technical Guide to the Chiral Properties of 1-Methyl-1-p-tolyl-ethylamine

In the landscape of pharmaceutical sciences, chirality is not an abstract stereochemical concept; it is a fundamental pillar influencing a molecule's pharmacological and toxicological profile.[1] The human body, being a chiral environment, often interacts differently with each enantiomer of a drug molecule.[2][3] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while its mirror image, the distomer, could be inactive, less active, or even responsible for adverse effects.[4] Consequently, regulatory agencies globally mandate the stereoselective analysis of chiral drugs, making the isolation and characterization of single enantiomers a critical task in drug discovery and quality control.[5][6]

This guide focuses on 1-Methyl-1-p-tolyl-ethylamine, a chiral amine that serves as a crucial building block in the asymmetric synthesis of various pharmaceutical agents.[7][8] Its stereocenter is often foundational to the stereochemistry of the final active pharmaceutical ingredient (API). Therefore, a comprehensive understanding of its chiral properties and the analytical methodologies to verify its enantiomeric purity is paramount for any researcher in the field. This document provides a field-proven perspective on the synthesis, resolution, and in-depth characterization of the enantiomers of 1-Methyl-1-p-tolyl-ethylamine.

Obtaining Enantiomerically Pure 1-Methyl-1-p-tolyl-ethylamine

The prerequisite for studying chiral properties is the availability of enantiomerically pure or enriched samples. Racemic 1-Methyl-1-p-tolyl-ethylamine can be synthesized through various standard organic chemistry routes, such as the reductive amination of 4-methylacetophenone. However, to isolate the individual (R) and (S) enantiomers, two primary strategies are employed: Asymmetric Synthesis and Chiral Resolution.

Asymmetric Synthesis

Asymmetric synthesis, also known as chiral synthesis, aims to selectively create one enantiomer over the other.[] This can be achieved using chiral catalysts, auxiliaries, or reagents that create a chiral environment during the reaction, favoring the formation of one stereoisomer. For instance, the enantioselective reduction of an imine precursor derived from 4-methylacetophenone using a chiral catalyst can yield the desired amine with high enantiomeric excess.[10] This approach is often highly efficient for large-scale industrial production.[11]

Chiral Resolution of Racemic Mixtures

Chiral resolution is a robust technique to separate enantiomers from a racemic mixture.[] For amines, the most common and time-tested method is classical resolution via the formation of diastereomeric salts.

The principle relies on reacting the racemic amine with an enantiomerically pure chiral acid. This acid-base reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[12] Once separated, the individual diastereomeric salts are treated with a base to regenerate the free, enantiomerically pure amine.

Analytical Characterization of Chirality

Once a putative enantiomerically enriched sample is obtained, its chiral properties must be rigorously characterized. This involves confirming its enantiomeric purity and determining its absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (and thus, enantiomeric excess, ee) of a sample.[2][5] The technique separates enantiomers by passing them through a column containing a Chiral Stationary Phase (CSP).

Principle of Separation: The CSP is itself chiral. As the enantiomers of the analyte pass through the column, they form transient, diastereomeric complexes with the chiral selector on the stationary phase. For separation to occur, there must be a difference in the stability (free energy) of these two diastereomeric complexes. This is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) are necessary for effective chiral discrimination.[5] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely used for separating a broad range of chiral compounds, including amines.[13][14]

Step-by-Step Protocol: Chiral HPLC Method Development

-

Column Selection: Begin with a polysaccharide-based CSP. Columns like Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) are excellent starting points for primary amines.[15]

-

Mobile Phase Screening (Normal Phase):

-

Prepare a stock solution of the racemic 1-Methyl-1-p-tolyl-ethylamine at ~1 mg/mL in the mobile phase solvent.

-

Start with a simple mobile phase, typically a mixture of an alkane and an alcohol, such as n-Hexane/Isopropanol (IPA) (90:10, v/v).

-

Set the flow rate to 1.0 mL/min and the detection wavelength to an appropriate value based on the UV absorbance of the p-tolyl group (e.g., 220 nm or 254 nm).

-

Inject the racemic standard and observe the chromatogram. If no separation or poor resolution is observed, systematically vary the alcohol content (e.g., to 80:20 or 95:5).

-

-

Mobile Phase Optimization:

-

Additives are Key: For basic analytes like amines, peak shape and resolution can be dramatically improved by adding a small amount of a basic modifier to the mobile phase. Add 0.1% diethylamine (DEA) or triethylamine (TEA) to suppress tailing caused by interactions with residual acidic silanols on the silica support.

-

Alcohol Modifier: If IPA does not provide adequate separation, screen other alcohols like ethanol. The choice of alcohol can significantly alter the selectivity.[13]

-

-

Method Validation: Once baseline separation is achieved, validate the method for linearity, precision, and accuracy. Determine the limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer in the presence of the major one.

Data Presentation: Example HPLC Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Amylose-based CSPs often show good selectivity for aromatic amines. |

| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | Normal phase mode with a basic additive to improve peak shape.[13] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Temperature | 35 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm | High absorbance wavelength for the p-tolyl moiety. |

| Expected tR ((S)-enantiomer) | ~7.5 min | - |

| Expected tR ((R)-enantiomer) | ~9.0 min | - |

| Resolution (Rs) | > 2.0 | A value > 1.5 indicates baseline separation, crucial for accurate quantification. |

Optical Rotation and Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions.

-

Dextrorotatory (+): Rotates light to the right (clockwise).

-

Levorotatory (-): Rotates light to the left (counter-clockwise).

The specific rotation, [α], is a characteristic physical property of a chiral compound under defined conditions (temperature, wavelength, solvent, concentration).

Step-by-Step Protocol: Measuring Specific Rotation

-

Sample Preparation: Accurately prepare a solution of the purified enantiomer in a suitable solvent (e.g., methanol or chloroform) at a known concentration (c), typically expressed in g/100 mL.

-

Instrument Blank: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

-

Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (l × c)

-

λ = Wavelength of light (usually the Sodium D-line, 589 nm)

-

T = Temperature in °C

-

Data Presentation: Physical Properties of 1-Methyl-1-p-tolyl-ethylamine Enantiomers

| Property | (R)-(+)-1-(p-Tolyl)ethylamine | (S)-(-)-1-(p-Tolyl)ethylamine |

|---|---|---|

| CAS Number | 4187-38-6[7] | 27298-98-2[16][17] |

| Molecular Formula | C₉H₁₃N[7] | C₉H₁₃N[17] |

| Molecular Weight | 135.21 g/mol [7] | 135.21 g/mol [17] |

| Appearance | Colorless clear liquid[7] | Colorless liquid[16] |

| Specific Rotation [α]20D | +37.5° (neat)[7] | - |

| Boiling Point | 105 °C / 27 mmHg[7] | 205 °C (lit.)[16] |

| Density | 0.94 g/mL[7] | 0.919 g/mL at 25 °C[16] |

Note: The sign of optical rotation (+ or -) does not inherently correlate with the R/S designation.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

While HPLC confirms enantiomeric purity and polarimetry confirms optical activity, neither technique, on its own, can determine the absolute configuration (i.e., definitively label an enantiomer as R or S). Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for this purpose.[18]

Principle of VCD: VCD measures the differential absorption of left versus right circularly polarized infrared light by a chiral molecule.[18] This results in a spectrum with positive and negative peaks corresponding to the molecule's vibrational modes. The key to determining absolute configuration is that the VCD spectrum of one enantiomer is a mirror image of the other. By comparing the experimentally measured VCD spectrum to a spectrum predicted computationally (using methods like Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer), an unambiguous assignment can be made.[19][20] If the experimental and calculated spectra match, the absolute configuration is confirmed.

Conclusion: An Integrated Approach to Chiral Integrity

The characterization of 1-Methyl-1-p-tolyl-ethylamine's chiral properties is a multi-faceted process that serves as a model for chiral analysis in drug development. It begins with the controlled synthesis or resolution to obtain single enantiomers. Subsequently, an integrated analytical approach is essential for ensuring chiral integrity. Chiral HPLC provides the definitive, quantitative measure of enantiomeric purity, while polarimetry offers a rapid, bulk characterization of optical activity. Finally, advanced techniques like VCD, combined with computational chemistry, provide the unambiguous determination of absolute configuration. Mastery of these principles and techniques is indispensable for researchers developing the next generation of safe and effective stereochemically pure pharmaceuticals.

References

- Application Note: HPLC Method Development for Chiral Purity Analysis of Substituted Ethylamines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEasOuYyvv0cgkJxI67lsQsMu10ZLV32ZnX4nAdlpxPakjqOpLsdg0LJpGasMX_Nbs0UOvpbRLhxsp6fQoTfCluhAangcInHIkFeT-ZJJgQ6s2qd0WE3yNnO93sHiS2wBnCtZgzhb_8JnSpnyYJqzExJQE1nskVbcjUckN91xenSt1Ea_Ij5F8Mn2tdT6pZn7GN3kNsYAWgb5J4I2tq4TrqkQLLTvogffRLJuEkfAxQEQ-lhbWmOAE4jFbMTg==]

- (S)-(-)-1-(P-TOLYL)ETHYLAMINE | 27298-98-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyzGPoVwS2SZddUdPmWXwWzezk_CVNbOm3GH1Th7DFeG_jB0SVl4X1nGy9CsYFEBz4TlL8UntvoQDpT6eJkU1Nn84iapa1zQnLQR2kgB1eqc2rsEqy6xNl-HS4qgcnpCW5MoT-p2i7Msx1TyoWB2HICgAzakUKuMJMO1jLCTOIKQ==]

- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2019.00343/full]

- Chiral HPLC Separations - Phenomenex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqjOfyJgazbSBYTzlDf_9RLdpowzFWhmDF5nyn42JFmTX15cHr4d6NkLVB3OUk4dK23nld6-N99_IgnL__c_PJxaQRNFdspx3xV5LCXLocco_9KTmVo6yOcq0yGoqcCP40zp3nVCxPmzc=]

- Organic & Biomolecular Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXyt34IwMBMw9QfYzD0kN2V0M62FxO5HL2N5n1_jq9xyGq9vz3hYu6CTbwJOKdMPqP5RfZvXsfCjj4oKWpnWxFoPVMueGHa87B6wxyk84zk4YI43lI5iGU7p268Wuq_IyEvyNhdcXhXD8dOKqug_bJEsVHhof9mGx0FvPQNnUddFChpnG7FvzdbdWXyICAgP9bqCNZ4Szmdf-yGtV7U3hWvUbf]

- (R)-(+)-1-(p-Tolyl)ethylamine - Chem-Impex. [URL: https://www.chemimpex.com/products/09592]

- (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7015759]

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. [URL: https://www.mdpi.com/1420-3049/26/1/189]

- Chiral Synthesis & Resolution - BOC Sciences. [URL: https://www.bocsci.com/chiral-synthesis-and-resolution-services.html]

- Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10852037/]

- Triazene, 1-methyl-3-p-tolyl - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0807]

- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]

- (s)-(-)-1-(p-tolyl)ethylamine(27298-98-2) 1 h nmr - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/27298-98-2_1hnmr.htm]

- The Chiral Notebook - Phenomenex. [URL: https://phenomenex.blob.core.windows.net/documents/5b8f0c5a-75a7-476c-82e7-293e111244e8.pdf]

- The Significance of Chirality in Drug Design and Development - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3614593/]

- Ground‐State Photoelectron Circular Dichroism of Methyl p‐ Tolyl Sulfoxide by Single‐Photon Ionisation from a - Research Collection. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/589578]

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587285/]

- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7238]

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [URL: https://www.rsc.

- Total Synthesis of Homoseongomycin Enantiomers and Evaluation of Their Optical Rotation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11208502/]

- Chiral Drugs: A twisted tale in pharmaceuticals - Chiralpedia. [URL: https://www.chiralpedia.com/blog/chiral-drugs-a-twisted-tale-in-pharmaceuticals/]

- Chiral Drugs: An Overview - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3558282/]

- Role of Chirality in Drugs - Juniper Publishers. [URL: https://juniperpublishers.com/argh/pdf/ARGH.MS.ID.555621.pdf]

- Vibrational circular dichroism study and gas chromatographic analysis of chiral epichlorohydrin - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37567087/]

- Vibrational circular dichroism of plasmonic nanostructures embedding chiral drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38627376/]

- Anharmonic Aspects in Vibrational Circular Dichroism Spectra from 900 to 9000 cm–1 for Methyloxirane and Methylthiirane - Scuola Normale Superiore. [URL: https://ricerca.sns.it/handle/11384/121870]

- CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents. [URL: https://patents.google.

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chiral Drugs: A twisted tale in pharmaceuticals – Chiralpedia [chiralpedia.com]

- 7. chemimpex.com [chemimpex.com]

- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uvadoc.uva.es [uvadoc.uva.es]

- 11. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 15. mdpi.com [mdpi.com]

- 16. (S)-(-)-1-(P-TOLYL)ETHYLAMINE | 27298-98-2 [chemicalbook.com]

- 17. (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vibrational circular dichroism study and gas chromatographic analysis of chiral epichlorohydrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ricerca.sns.it [ricerca.sns.it]

A Guide to the Spectroscopic Characterization of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-p-tolyl-ethylamine hydrochloride is a primary amine salt with a structure related to substituted phenethylamines. As with many active pharmaceutical ingredients (APIs) and research chemicals, unambiguous structural confirmation and purity assessment are critical. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed molecular fingerprint. This guide offers a comprehensive analysis of the expected spectroscopic data for this compound, grounded in established principles and data from the corresponding free base, 1-methyl-1-p-tolyl-ethylamine.

The formation of a hydrochloride salt from a primary amine significantly influences the spectroscopic data due to the protonation of the lone pair of electrons on the nitrogen atom. This guide will first elucidate the foundational spectroscopic features of the parent amine and then detail the characteristic changes expected upon its conversion to the hydrochloride salt.

Molecular Structure and Spectroscopic Correlation

The structure of this compound presents several key features that are differentiable by spectroscopic methods: a para-substituted aromatic ring, a chiral ethylamine side chain, and an ammonium group. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is best understood by first considering the spectrum of its free base. Upon protonation to the hydrochloride salt, the most significant changes are observed for the protons on and adjacent to the nitrogen atom due to the deshielding effect of the positive charge.

Expected Chemical Shifts for this compound

| Protons | Multiplicity | Approx. Chemical Shift (δ) ppm | Key Insights |

| Ar-H | Multiplet | 7.1 - 7.3 | The four aromatic protons will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. |

| -CH(NH₃⁺)- | Quartet | ~3.5 - 4.0 | This methine proton is coupled to the three methyl protons of the ethyl group, resulting in a quartet. The positive charge on the adjacent nitrogen causes a significant downfield shift compared to the free amine. |

| Ar-CH₃ | Singlet | ~2.3 | The methyl group attached to the aromatic ring is a sharp singlet. |

| -CH-CH₃ | Doublet | ~1.5 | This methyl group is coupled to the adjacent methine proton, giving a doublet. |

| -NH₃ ⁺ | Broad Singlet | Variable (e.g., 7.5-9.0) | The protons on the nitrogen will appear as a broad signal due to rapid exchange with the solvent and quadrupolar relaxation. Its chemical shift is highly dependent on the solvent and concentration. This signal will disappear upon D₂O exchange.[1][2] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Similar to ¹H NMR, the carbons closest to the protonated amine will experience a downfield shift.

Expected Chemical Shifts for this compound

| Carbon | Approx. Chemical Shift (δ) ppm | Key Insights |

| C -NH₃⁺ | ~50-60 | The methine carbon directly attached to the ammonium group. |

| Aromatic C -H | ~125-130 | Aromatic carbons with attached protons. |

| Aromatic C -CH₃ | ~135-140 | Quaternary aromatic carbon attached to the methyl group. |

| Aromatic C -CH(NH₃⁺) | ~140-145 | Quaternary aromatic carbon attached to the ethylamine group. |

| Ar-C H₃ | ~20-25 | The methyl carbon on the aromatic ring. |

| -CH-C H₃ | ~20-25 | The methyl carbon of the ethylamine side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The transition from a primary amine to its hydrochloride salt brings about distinct and readily identifiable changes in the IR spectrum.

For the free primary amine, one would expect to see a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching modes.[3] However, in the hydrochloride salt, these bands are replaced by a very broad and strong absorption band spanning from approximately 2500 to 3200 cm⁻¹.[4][5][6][7] This broad feature is characteristic of the N-H stretching vibrations within the ammonium (-NH₃⁺) group and is a definitive indicator of salt formation.[8]

Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Appearance |

| N-H Stretch (-NH₃⁺) | ~2500 - 3200 | Strong | Very Broad |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium | Sharp |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium | Sharp |

| N-H Bend (-NH₃⁺) | ~1500 - 1600 | Medium-Strong | Broad |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium | Sharp |

| C-H Bend (out-of-plane, p-subst.) | ~800 - 850 | Strong | Sharp |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of its molecular weight and structural features. When analyzing an amine hydrochloride salt by mass spectrometry, the spectrum observed is typically that of the free amine. This is because the salt dissociates in the ion source, and the protonated molecule (M+H)⁺ is often observed, which is equivalent to the molecular ion of the free base.

The fragmentation of alkylamines is characterized by alpha-cleavage, where the bond between the alpha and beta carbons to the nitrogen is broken.[9] This results in a resonance-stabilized iminium cation. For 1-Methyl-1-p-tolyl-ethylamine, the major fragmentation pathway would be the loss of the tolyl radical to form a stable iminium ion.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺) of free base: m/z = 135.21 (calculated for C₉H₁₃N)[10]

-

Protonated Molecule [M+H]⁺: m/z = 136.22

-

Major Fragment: m/z = 44.06 (from alpha-cleavage, [CH₃-CH=NH₂]⁺)

The presence of a single nitrogen atom in the molecule means it will adhere to the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[1][3]

Experimental Protocols

To obtain high-quality spectroscopic data, the following experimental protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 240 ppm.

-

A longer relaxation delay (5-10 seconds) or the use of a relaxation agent may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Processing: The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations